molecular formula C14H13FN2O4 B2567785 5-{[4-(3-fluoropropoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 477857-23-1

5-{[4-(3-fluoropropoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2567785
CAS RN: 477857-23-1
M. Wt: 292.266
InChI Key: LPENQWBENVVTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-{[4-(3-fluoropropoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione” has a CAS Number of 477857-23-1 . It has a molecular weight of 292.27 . The IUPAC name for this compound is 5-[4-(3-fluoropropoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13FN2O4/c15-6-1-7-21-10-4-2-9(3-5-10)8-11-12(18)16-14(20)17-13(11)19/h2-5,8H,1,6-7H2,(H2,16,17,18,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid .

Scientific Research Applications

Antibacterial and Antifungal Properties

A study on the synthesis and antimicrobial activity of pyrimidine triones, including derivatives similar to 5-{[4-(3-fluoropropoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, revealed moderate antibacterial activity against various microorganisms such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. Additionally, some compounds exhibited notable antifungal activity against Aspergillus niger (Vijaya Laxmi, Kuarm, & Rajitha, 2012).

Anticancer Activity

Research involving novel 5-{(1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1H-indol-3-yl)methylene}pyrimidine-2,4,6-(1H,3H,5H)trione derivatives showcased their potential in vitro anticancer activity against cervical cancer cell lines. The study highlighted the high inhibitory activity of specific compounds and their molecular docking analysis with Lipid kinase PI3K-α (Kumar, Kumar, Sreenivas, & Subbaiah, 2018).

Organic Phosphor Synthesis

Pyrimidine triones have been used in the synthesis of organic phosphors. A study conducted on bis-pyrimidine-based organic phosphors synthesized through a one-pot reaction demonstrated a broad photoluminescence emission spectrum, indicating their potential application in luminescent materials (Kumar, Gohain, Kumar, Tonder, Bezuidenhoudt, Ntwaeaborwa, & Swart, 2014).

Ligand Synthesis for Complexes with Palladium

Pyrimidine triones are instrumental in creating novel heterocyclic ligands. These ligands, when combined with palladium, form complexes with potential applications in various chemical and pharmaceutical processes (Kareem, Mohsein, & Majeed, 2019).

Host-Guest Interactions in Cyclodextrin Inclusion Complexes

The study of host-guest interactions in cyclodextrin inclusion complexes with solvatochromic dyes derived from barbituric and Meldrum's acids, including 5-[(4-N,N-dimethylaminobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione], shed light on their potential use in the development of responsive materials and sensors (Tirapegui, Jara, Guerrero, & Rezende, 2006).

Fluorinated Barbituric Acid Derivatives

Research into fluorinated barbituric acid derivatives, closely related to this compound, has provided insights into the electron-withdrawing power of fluorine atoms and their impact on molecular structure and hydrogen bonding (Desmarteau, Pennington, & Resnati, 1994).

Blood Pressure Lowering Effect

Pyrimidine 2, 4, 6-trione derivatives have been identified as potential agents for lowering blood pressure. Their effectiveness is attributed to the inhibition of calcium channels, suggesting a therapeutic potential in hypertension management (Irshad, Khan, Kamal, & Iqbal, 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

5-[[4-(3-fluoropropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4/c15-6-1-7-21-10-4-2-9(3-5-10)8-11-12(18)16-14(20)17-13(11)19/h2-5,8H,1,6-7H2,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPENQWBENVVTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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